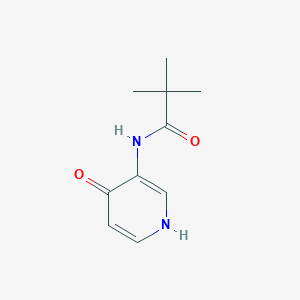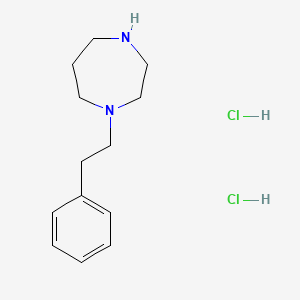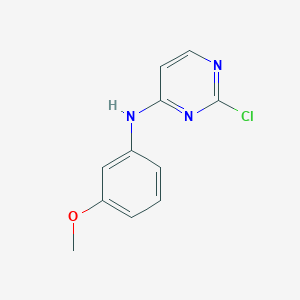![molecular formula C11H12FN3S B1322102 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole CAS No. 401567-36-0](/img/structure/B1322102.png)
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole, also known as 6-FPB, is a heterocyclic compound belonging to the benzothiazole family. It is a white crystalline solid with a molecular weight of 265.3 g/mol and a boiling point of 315°C. 6-FPB has a wide variety of applications in scientific research due to its unique properties, including its ability to act as a ligand, a chelator, or a catalyst. In addition, 6-FPB has been studied for its ability to interact with proteins, enzymes, and other biomolecules. This article will discuss the synthesis of 6-FPB, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Synthesis and Spectral Studies
Research has explored the synthesis and spectral analysis of derivatives of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole. Notably, the reaction of ciprofloxacin with thiazole/benzothiazole diazonium chloride has led to the production of piperazine substituted ciprofloxacin derivatives, which were further modified with various β-diketones (Yadav & Joshi, 2008). Similar research has been conducted with norfloxacin derivatives (Yadav & Joshi, 2008).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of this compound derivatives. For instance, substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives have shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with potential anti-mycobacterial activity. This is particularly relevant for targeting Mycobacterium tuberculosis, with several compounds exhibiting promising results in low μM ranges (Pancholia et al., 2016).
Anticancer Activity
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their anticancer activity. These compounds demonstrated effectiveness against various cancer cell lines, with specific focus on the Colo205 cell line (Kumbhare et al., 2014).
Sigma-2 Receptor/TMEM97 Ligand
The molecule has been identified as a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. This is particularly important in the context of cancer therapy, where sigma-2 receptor agonists induce apoptosis and autophagy (Liu et al., 2021).
Synthesis and Characterization
Other studies have focused on the synthesis and characterization of new derivatives for various pharmacological screenings. For example, new benzothiazoles were synthesized and evaluated for their antimicrobial properties (Al-Talib et al., 2016).
作用機序
Target of Action
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole, also known as FPBT, is a heterocyclic compound that has been reported to exhibit a broad range of biological activitiestuberculosis , suggesting that FPBT may also target similar biochemical pathways.
Mode of Action
tuberculosis . This suggests that FPBT may interact with its targets to disrupt essential biochemical pathways in these organisms, leading to their inhibition.
Biochemical Pathways
tuberculosis . This suggests that FPBT may affect similar biochemical pathways, leading to the inhibition of these organisms.
Pharmacokinetics
, which is within the optimal range for oral bioavailability in drug design. This suggests that FPBT may have favorable ADME properties that contribute to its bioavailability.
Result of Action
tuberculosis , suggesting that FPBT may have similar inhibitory effects at the molecular and cellular level.
Action Environment
. This suggests that environmental factors may influence the action and efficacy of FPBT.
生化学分析
Biochemical Properties
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. The compound binds to the active sites of these enzymes, thereby preventing their normal function. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inhibiting microbial infections. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
特性
IUPAC Name |
6-fluoro-2-piperazin-1-yl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAAUUMNBLXAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)



![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)



![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)


